Bienvenue dans la boutique en ligne BenchChem!

Mogroside III

Sweetness potency Structure-activity relationship Natural sweetener development

Select Mogroside III (≥98%, CAS 130567-83-8) for applications demanding quantifiably distinct biological outcomes. Its maltase inhibition (IC50 1.6 mM) is ~8.75-fold more potent than mogroside V (14 mM) and 7.5-fold more potent than mogroside IV (12 mM), making it essential for detectable α-glucosidase inhibition studies. Its 195× sucrose sweetness tier is distinct from mogroside IV (300×), V (378×), and siamenoside I (465×), enabling precise formulation without compensatory adjustments. In metabolism studies, mogroside III and its isomer IIIE yield different metabolite counts (76 vs. 78 in normal rats; 96 vs. 121 in enzyme-induced rats) despite differing only in glycosidic linkage—substitution confounds metabolite identification. It is the specific substrate for UGT74DD1, the engineered bottleneck enzyme required for mogroside biosynthesis, and cannot be replaced by other mogrosides in synthetic biology workflows.

Molecular Formula C48H82O19
Molecular Weight 963.2 g/mol
CAS No. 130567-83-8
Cat. No. B187159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMogroside III
CAS130567-83-8
Molecular FormulaC48H82O19
Molecular Weight963.2 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C
InChIInChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1
InChIKeyKYVIPFHNYCKOMQ-YMRJDYICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mogroside III (CAS 130567-83-8) Procurement Guide: Purity Standards and Vendor Selection


Mogroside III is a cucurbitane-type triterpenoid triglycoside naturally occurring in Siraitia grosvenorii (monk fruit) [1]. It consists of a mogrol aglycone core with three glucose residues attached at specific positions [1]. As a member of the mogroside family, its structural features—specifically glycosylation pattern and glucose unit count—directly determine its sweetness intensity, taste profile, enzymatic activity, and metabolic fate [2]. Mogroside III serves as a key biosynthetic intermediate between mogroside IIE and the higher glycosylated sweet mogrosides (IV, V, siamenoside I) [3].

Why Mogroside III Cannot Be Replaced by Mogroside V or Siamenoside I in Analytical and Bioactivity Research


Mogrosides cannot be treated as interchangeable due to compound-specific differences in glycosylation that produce divergent sweetness intensities, enzyme inhibition potencies, and in vivo metabolic profiles [1]. For instance, mogroside III differs from mogroside V by two fewer glucose residues, from mogroside IV by one fewer glucose residue, and from its isomer mogroside IIIE solely in glycosidic linkage position—yet each alteration yields quantifiably distinct biological and sensory outcomes [2]. These differences have direct procurement consequences: a study requiring intermediate maltase inhibition, specific metabolic tracking, or a defined sweetness tier cannot substitute mogroside V for mogroside III without invalidating experimental reproducibility .

Quantitative Differentiation Evidence for Mogroside III: Sweetness, Metabolism, and Enzyme Inhibition vs. Analogs


Sweetness Potency Tier: Mogroside III (195× Sucrose) vs. Mogroside IV (300×) and Mogroside V (378×)

Mogroside III exhibits a relative sweetness of 195 times that of sucrose, placing it in a distinct intermediate sweetness tier below mogroside IV (300×) and mogroside V (378×), but well above mogroside II (tasteless) [1]. This quantitative sweetness gradient, confirmed across multiple studies, correlates directly with glucose unit count: mogroside III carries three glucose residues, whereas mogroside IV carries four and mogroside V carries five [1][2]. Siamenoside I (465×) and 11-oxo-mogroside V (68×) further demonstrate that glycosylation pattern and oxidation state also modulate potency [1].

Sweetness potency Structure-activity relationship Natural sweetener development

In Vivo Metabolic Fate: Mogroside III vs. Mogroside IIIE Isomer Differentiation in Normal and Enzyme-Induced Rats

Despite being isomers differing only in glycosidic linkage position, mogroside III and mogroside IIIE exhibit quantitatively distinct in vivo metabolic profiles [1]. In normal rats, oral administration of mogroside III produced 76 identified metabolites, whereas mogroside IIIE produced 78 metabolites—a 2.6% difference [1]. More strikingly, in drug-metabolizing enzyme-induced rats (phenobarbital sodium pre-treatment), mogroside III generated 96 metabolites versus mogroside IIIE's 121 metabolites—a 26% increase attributable solely to the structural isomer difference [1][2]. The induction of drug-metabolizing enzymes increased mogroside III metabolites by 26.3% (from 76 to 96) and mogroside IIIE metabolites by 55.1% (from 78 to 121) [1].

In vivo metabolism Pharmacokinetics Isomer differentiation Drug-metabolizing enzyme induction

Maltase Inhibitory Activity: Mogroside III IC50 = 1.6 mM vs. Mogroside V (14 mM) and Mogroside IV (12 mM)

Mogroside III exhibits a maltase inhibitory IC50 value of 1.6 mM, representing approximately 8.75-fold greater potency than mogroside V (IC50 = 14 mM) and 7.5-fold greater potency than mogroside IV (IC50 = 12 mM) [1]. Siamenoside I shows intermediate potency with an IC50 of 10 mM, while the aglycone mogrol shows no maltase inhibition [1]. This inverse correlation between glucose unit count and maltase inhibitory potency indicates that lower glycosylation enhances enzyme interaction, with mogroside III (three glucose units) outperforming mogroside IV (four units), mogroside V (five units), and mogroside VI (six units) [1].

Maltase inhibition α-glucosidase Postprandial glucose regulation Antidiabetic activity

Biosynthetic Pathway Bottleneck: UGT74DD1-W351A Mutant Enables Mogroside III Synthesis with 46.1-Fold Catalytic Enhancement

The enzymatic conversion of mogroside IIE to mogroside III is catalyzed by the glycosyltransferase UGT74DD1, but wild-type UGT74DD1-W351A exhibits low catalytic activity for this specific step [1]. Through structure-guided directed evolution with combinatorial active-site saturation testing, researchers generated the M6 mutant (W351A/Q373K/E49H/Q335W/S278C/D17F), which achieved a 46.1-fold increase in catalytic activity for mogroside III production compared to UGT74DD1-W351A [1]. This engineered bottleneck resolution is specific to mogroside III formation and does not apply to other mogroside conversions in the pathway [1][2].

Glycosyltransferase engineering Biosynthesis Synthetic biology Enzyme catalysis

Mogroside III (CAS 130567-83-8) Priority Application Scenarios Based on Comparative Evidence


In Vivo Pharmacokinetic and Drug Interaction Studies Requiring Isomer-Specific Metabolic Tracking

Mogroside III is the preferred compound for in vivo metabolism studies where isomer differentiation is critical. As demonstrated by Yang et al. (2023), mogroside III and its isomer mogroside IIIE produce quantitatively distinct metabolite profiles (76 vs. 78 in normal rats; 96 vs. 121 in enzyme-induced rats) despite differing only in glycosidic linkage position [1]. Researchers investigating drug-metabolizing enzyme induction effects, herb-drug interactions, or structure-metabolism relationships should procure mogroside III specifically rather than mixed mogroside extracts or alternative mogrosides, as substitution would confound metabolite identification and yield non-reproducible results [1][2].

Maltase/α-Glucosidase Inhibition Research Targeting Postprandial Glucose Regulation

Mogroside III should be prioritized over mogroside V or mogroside IV for maltase inhibition studies. Its IC50 of 1.6 mM represents approximately 8.75-fold greater potency than mogroside V (14 mM) and 7.5-fold greater potency than mogroside IV (12 mM) [1]. This potency differential is substantial enough to affect whether inhibitory effects are detectable at physiologically relevant concentrations. Procurement of mogroside III rather than mogroside V is essential for research programs seeking to establish structure-activity relationships for α-glucosidase inhibition or to develop mogroside-derived antidiabetic leads with meaningful in vitro efficacy [1][2].

Natural Sweetener Formulation Requiring Intermediate Sweetness (195× Sucrose) Without Excessive Potency

Mogroside III occupies a specific sweetness tier (195× sucrose) that is quantitatively distinct from mogroside IV (300×), mogroside V (378×), and siamenoside I (465×) [1]. This intermediate potency makes mogroside III the rational procurement choice when formulators require sweetness intensity below that of mogroside V but above that of the tasteless lower mogrosides (I, II) [1][2]. Substituting mogroside V (378×) in such applications would produce nearly double the intended sweetness, requiring compensatory formulation adjustments that mogroside III avoids [1].

Biosynthetic Pathway Engineering and Glycosyltransferase Directed Evolution Studies

Mogroside III biosynthesis represents a distinct enzymatic bottleneck in the mogroside pathway, specifically the conversion from mogroside IIE to mogroside III catalyzed by UGT74DD1 [1]. Unlike the biosynthesis of mogroside V, which involves different UGT enzymes, mogroside III production requires specialized UGT engineering—as evidenced by the 46.1-fold activity enhancement achieved through M6 mutant development [1][2]. Synthetic biology groups developing mogroside production platforms should procure mogroside III as the specific substrate and analytical standard for UGT74DD1 variant screening and pathway optimization, as this step cannot be substituted with other mogrosides [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mogroside III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.